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molecular formula C8H9Cl2NO B8619503 3-Chloro-5-(chloromethyl)-4-methoxy-2-methylpyridine

3-Chloro-5-(chloromethyl)-4-methoxy-2-methylpyridine

Cat. No. B8619503
M. Wt: 206.07 g/mol
InChI Key: WGHWZRCBSZEKOZ-UHFFFAOYSA-N
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Patent
US08236813B2

Procedure details

The above (5-chloro-4-methoxy-6-methylpyridin-3-yl)methanol (520 mg) was dissolved in 20 ml of chloroform, and thionyl chloride (0.38 ml) was then added to the solution under cooling on ice. The resulting mixture was stirred at the same temperature as above for 3 hours. Thereafter, the reaction solution was concentrated, and ethyl acetate was then added to the concentrate. The resulting mixture was washed with saturated sodium bicarbonate solution, water, and saturated saline in this order. The organic layer was dried over anhydrous sodium sulfate, and the solvent was then distilled away. The residue was purified by silica gel chromatography (ethyl acetate-hexane), so as to obtain the title compound (550 mg) as an oily substance.
Name
(5-chloro-4-methoxy-6-methylpyridin-3-yl)methanol
Quantity
520 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.38 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([O:11][CH3:12])=[C:4]([CH2:9]O)[CH:5]=[N:6][C:7]=1[CH3:8].S(Cl)([Cl:15])=O>C(Cl)(Cl)Cl>[Cl:1][C:2]1[C:7]([CH3:8])=[N:6][CH:5]=[C:4]([CH2:9][Cl:15])[C:3]=1[O:11][CH3:12]

Inputs

Step One
Name
(5-chloro-4-methoxy-6-methylpyridin-3-yl)methanol
Quantity
520 mg
Type
reactant
Smiles
ClC=1C(=C(C=NC1C)CO)OC
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0.38 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at the same temperature as above for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling on ice
CONCENTRATION
Type
CONCENTRATION
Details
Thereafter, the reaction solution was concentrated
ADDITION
Type
ADDITION
Details
ethyl acetate was then added to the concentrate
WASH
Type
WASH
Details
The resulting mixture was washed with saturated sodium bicarbonate solution, water, and saturated saline in this order
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was then distilled away
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (ethyl acetate-hexane)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC=1C(=NC=C(C1OC)CCl)C
Measurements
Type Value Analysis
AMOUNT: MASS 550 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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